Mechanism of Action: Pharmacological Chaperone vs. Direct G4 Stabilization
Unlike broad-spectrum G4 ligands such as GQC-05, which stabilize a wide array of G4 structures and induce global chromatin accessibility changes, GTC365 acts as a pharmacological chaperone that specifically redirects misfolding of the hTERT promoter G4 at an early folding intermediate [1]. This leads to targeted transcriptional repression of hTERT without the off-target genomic effects associated with pan-G4 stabilization [1].
| Evidence Dimension | Number of Genomic Regions with Altered Chromatin Accessibility |
|---|---|
| Target Compound Data | Differential accessibility in 61 genomic regions (high specificity) |
| Comparator Or Baseline | GQC-05 (broad-targeting G4 ligand): Global shift in accessibility across many gene promoters |
| Quantified Difference | GTC365 targets a specific G4; GQC-05 globally alters chromatin accessibility |
| Conditions | Human cell lines; assayed by ATAC-seq following ligand stabilization of G4s |
Why This Matters
This mechanistic distinction is critical for researchers needing to isolate hTERT promoter mutation-specific effects from generalized G4-stabilization phenotypes.
- [1] Robinson, J.; Raguseo, F.; Nuccio, S. P.; Liano, D.; Di Antonio, M. G4-DNA formation and chromatin remodelling are interdependent in human cells. Chem. Sci. 2023, 14 (28), 7681–7687. View Source
